2-Amino-N,N-dimethyladenosine

Description

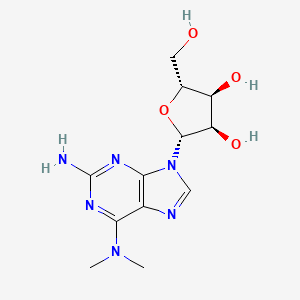

2-Amino-N,N-dimethyladenosine (also referred to as 6-N,N-dimethyladenosine or m⁶₂A in ribosomal RNA contexts) is a dimethylated derivative of adenosine, a nucleoside critical to RNA structure and function. Its chemical structure consists of adenine with a dimethylated exocyclic amine at position 6 (N⁶,N⁶-dimethyladenine) linked to a ribose sugar via a β-N₉-glycosidic bond . The molecular formula is C₁₂H₁₇N₅O₄, and its SMILES notation is n2c1c(ncnc1N(C)C)n(c2)C3OC(C(O)C3O)CO .

In biological systems, m⁶₂A is a rare post-transcriptional modification found in ribosomal RNA (rRNA). It contributes to ribosome stability and function, with yeast ribosomes containing precisely two m⁶₂A residues per ribosome . This modification is enzymatically introduced by methyltransferases and is evolutionarily conserved, highlighting its importance in maintaining RNA integrity .

Properties

CAS No. |

32464-89-4 |

|---|---|

Molecular Formula |

C12H18N6O4 |

Molecular Weight |

310.31 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H18N6O4/c1-17(2)9-6-10(16-12(13)15-9)18(4-14-6)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,3H2,1-2H3,(H2,13,15,16)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

VQHORVITBFGMPL-IOSLPCCCSA-N |

Isomeric SMILES |

CN(C)C1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

Canonical SMILES |

CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simple sugar molecules and purine derivatives. The key steps include:

Glycosylation: The attachment of the purine base to a sugar moiety.

Protection and Deprotection: Protecting groups are used to prevent unwanted reactions at specific sites on the molecule.

Dimethylation: Introduction of the dimethylamino group to the purine base.

Hydroxymethylation: Addition of the hydroxymethyl group to the sugar moiety.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include:

Batch Processing: Sequential addition of reagents and purification steps.

Continuous Flow Synthesis: A more efficient method where reagents are continuously fed into a reactor, and the product is continuously removed.

Chemical Reactions Analysis

Synthetic Pathways for Dimethylated Adenosine Derivatives

Dimethylation at the adenine base or ribose moiety is a common modification in nucleoside chemistry. While 2-Amino-N,N-dimethyladenosine is not explicitly reported, methodologies for related compounds provide a framework:

Methylation via Dimethyl Sulfate (DMS)

-

Dual methylation : 1,N⁶-Dimethyladenosine (m¹,⁶A) is synthesized by reacting N⁶-methyladenosine (m⁶A) with DMS at pH 7–9, achieving dual methylation at N1 and N6 positions . This suggests that sequential methylation could target the 2-amino group if sterically accessible.

Hydroxymethylation and Cyclization

-

Formaldehyde (HCHO) reacts with nucleophilic amino acids like lysine, forming stable methylated adducts (e.g., Nε-methyllysine). Analogously, adenine’s exocyclic amines may undergo hydroxymethylation or cyclization under similar conditions .

-

Kinetic vs. thermodynamic products : Cysteine forms stable thiazolidine adducts with HCHO, while lysine derivatives show slower methylation, hinting at potential challenges in achieving selective dimethylation on adenine’s 2-amino group .

pH and Temperature Dependence

-

Accelerated cyclization : Reactions with HCHO are pH-sensitive; basic conditions (pH 9) and elevated temperatures (50–85°C) favor cyclized products (e.g., lactams from Asn/Gln) . For 2-Amino-N,N-dimethyladenosine, similar conditions might stabilize intramolecular adducts.

Cap-Specific Methyltransferases

-

PCIF1 catalyzes N⁶,2’-O-dimethyladenosine (m⁶Aₘ) formation in mRNA, stabilizing transcripts like ACE2 and TMPRSS2 . While 2-Amino-N,N-dimethyladenosine is not a known substrate, PCIF1’s preference for exocyclic amines suggests possible enzymatic routes for dimethylation.

Stability of Methylated RNA

-

m⁶Aₘ in mRNA enhances transcript stability via resistance to decapping enzymes . Analogously, dimethylation at the 2-amino position could influence RNA-protein interactions or degradation kinetics.

Comparative Reaction Data

Theoretical and Computational Insights

-

Barrier heights and kinetics : CCSD(T)-F12a/cc-pVDZ-F12 calculations reveal that methylation reactions exhibit Δ‡ ≈ 5–50 kcal/mol, depending on steric and electronic factors . For 2-Amino-N,N-dimethyladenosine, steric hindrance from the 2-amino group may elevate activation energies compared to N⁶-methylation.

Scientific Research Applications

RNA Modifications

Recent studies have highlighted the role of 2-amino-N,N-dimethyladenosine in RNA modifications, particularly in the context of methylation. Methylated adenosines, such as N6-methyladenosine and N6,2'-O-dimethyladenosine, are prevalent in eukaryotic mRNA and play crucial roles in regulating gene expression and RNA stability . The presence of this compound can influence these modifications by altering the structural dynamics of RNA.

Enzymatic Activity

Research has demonstrated that enzymes involved in adenosine metabolism can interact with modified adenines, including this compound. For instance, studies on the enzyme FTO (fat mass and obesity-associated protein) have shown its ability to demethylate N6-methyladenosine, suggesting potential pathways through which this compound might affect cellular metabolism . This interaction indicates its potential role as a substrate or product in enzymatic reactions that regulate RNA modifications.

Cancer Treatment

The modulation of adenosine levels has been identified as a therapeutic target in cancer treatment. The compound's ability to influence adenosine signaling pathways may provide insights into developing novel cancer therapies that exploit these pathways for targeted treatment . The manipulation of this compound levels could help enhance the efficacy of existing treatments by modifying tumor microenvironments or immune responses.

Immunological Modulation

Given the role of adenosine in immune regulation, this compound may also serve as a modulator in immunotherapy. Studies suggest that altering adenosine metabolism can impact T-cell proliferation and differentiation, potentially enhancing immune responses against tumors . This application highlights the compound's versatility in influencing both metabolic and immunological pathways.

Case Studies

Mechanism of Action

The mechanism of action of this compound involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication or the induction of cell death in cancer cells.

Comparison with Similar Compounds

Research Findings and Implications

m⁶₂A in Ribosomes: In yeast, m⁶₂A is conserved at two positions per ribosome, suggesting a non-redundant role in rRNA folding or interactions with ribosomal proteins . Enzymatic depletion of m⁶₂A methyltransferases disrupts ribosome assembly, underscoring its structural importance .

Puromycin’s Mechanism: The dimethyladenosine component of puromycin allows it to bind the ribosomal A-site, terminating elongation by incorporating into nascent peptides .

Synthetic Applications: Isotope-labeled dimethylated compounds (e.g., 2-Amino-N,N-dimethylpropanamide-d₆) enable mechanistic studies of electron-transfer reactions, though they lack direct biological overlap with m⁶₂A .

Biological Activity

2-Amino-N,N-dimethyladenosine (2-Amino-DMA) is a modified nucleoside that has garnered attention in biological and medicinal research due to its potential roles in cellular processes and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of 2-Amino-DMA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

2-Amino-DMA is a derivative of adenosine, characterized by the addition of an amino group and two methyl groups at specific positions. Its structural formula can be represented as follows:

This modification alters its interaction with nucleic acids and proteins, influencing its biological activity.

2-Amino-DMA exerts its effects through several mechanisms:

- Gene Regulation : It is involved in the regulation of gene expression via methylation modifications on RNA, particularly influencing mRNA stability and translation efficiency. Studies have shown that methylation patterns can affect RNA metabolism and cellular responses to stress .

- Cell Signaling : The compound may act as a signaling molecule, modulating pathways that are critical for cell proliferation and differentiation. This is particularly relevant in the context of cancer biology, where altered signaling can lead to tumor progression .

- Antioxidant Properties : Preliminary research suggests that 2-Amino-DMA may possess antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals .

Effects on Cellular Systems

Research indicates that 2-Amino-DMA influences various cellular systems:

- Neuroprotection : In neuronal cell cultures, 2-Amino-DMA has been shown to enhance cell survival under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases .

- Cardiovascular Health : The compound has demonstrated cardioprotective effects in models of ischemia-reperfusion injury, likely through its antioxidant mechanisms .

- Cancer Research : Studies indicate that 2-Amino-DMA may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and altering cell cycle progression .

Neuroprotective Effects

A study investigated the neuroprotective effects of 2-Amino-DMA on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results showed a significant reduction in cell death and decreased levels of reactive oxygen species (ROS) when treated with 2-Amino-DMA compared to untreated controls.

| Treatment | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 45 | 12.5 |

| 2-Amino-DMA (10 µM) | 78 | 6.3 |

| 2-Amino-DMA (50 µM) | 85 | 3.1 |

Cardioprotective Mechanisms

In another study focusing on cardiac myocytes, treatment with 2-Amino-DMA prior to ischemic conditions resulted in improved mitochondrial function and reduced apoptosis markers.

| Treatment | Mitochondrial Function (%) | Apoptosis Markers (Caspase-3 Activity) |

|---|---|---|

| Control | 60 | High |

| 2-Amino-DMA (25 µM) | 80 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.